Cas no 82874-39-3 (2-{[7-chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylethanamine (2E)-but-2-enedioate)

2-{[7-chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylethanamine (2E)-but-2-enedioate structure
82874-39-3 structure
Product name:2-{[7-chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylethanamine (2E)-but-2-enedioate
CAS No:82874-39-3
MF:C20H23N3SCl2.C4H4O4
MW:524.45988
CID:988292
PubChem ID:6451083

2-{[7-chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylethanamine (2E)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • 2-{[7-chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylethanamine (2E)-but-2-enedioate
    • NSC378893
    • 2-((7-Chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethylethanamine 2-butenedioate
    • AC1O52QC
    • (E)-but-2-enedioic acid
    • 2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine
    • (E)-but-2-enedioic acid,2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine
    • 2-((7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate
    • D8Z5SF1XRL
    • 2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethyl-ethanamine; fumaric acid
    • UNII-D8Z5SF1XRL
    • 82874-39-3
    • NSC 378893
    • Inchi: InChI=1S/C20H23Cl2N3S.C4H4O4/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19;5-3(6)1-2-4(7)8/h4-9,12,20H,10-11,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: MYCSJYZMTQQIFQ-WLHGVMLRSA-N
    • SMILES: CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 523.1099329g/mol
  • Monoisotopic Mass: 523.1099329g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 607
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 119Ų

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